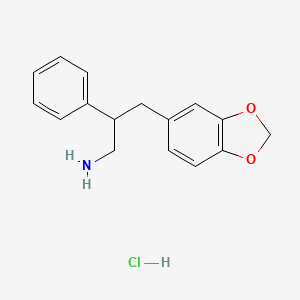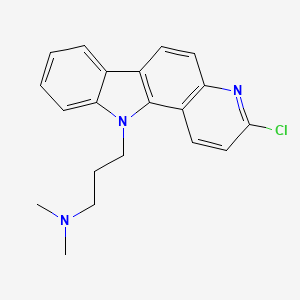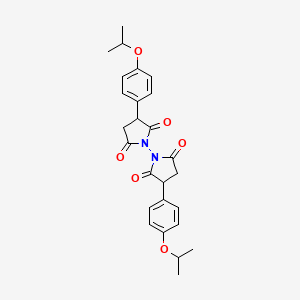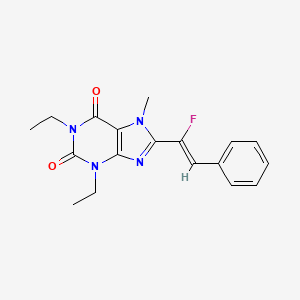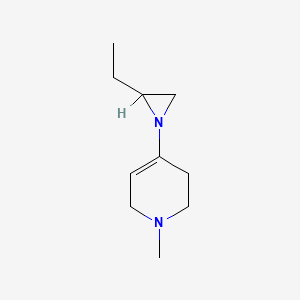
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring that is partially hydrogenated and substituted with an aziridine group. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Hydrogenation: The pyridine ring is partially hydrogenated to form the tetrahydropyridine derivative. This can be achieved using catalytic hydrogenation with a catalyst such as palladium on carbon.
Introduction of the Aziridine Group: The aziridine group can be introduced through the reaction of the tetrahydropyridine derivative with an appropriate aziridine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the pyridine ring or reduce other functional groups.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine would depend on its specific application. For example, if used as a ligand, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1,2,5,6-Tetrahydropyridine: A simpler analog without the aziridine group.
4-(2-Ethyl-1-aziridinyl)pyridine: A compound with a similar aziridine substitution but without the tetrahydropyridine ring.
1-Methylpyridine: A compound with a methyl substitution but lacking the aziridine group and hydrogenation.
Uniqueness
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is unique due to the combination of its partially hydrogenated pyridine ring and the presence of the aziridine group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
属性
CAS 编号 |
102206-74-6 |
|---|---|
分子式 |
C10H18N2 |
分子量 |
166.26 g/mol |
IUPAC 名称 |
4-(2-ethylaziridin-1-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-3-9-8-12(9)10-4-6-11(2)7-5-10/h4,9H,3,5-8H2,1-2H3 |
InChI 键 |
NNIXUMRMERQRCX-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN1C2=CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


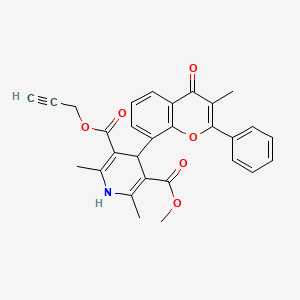
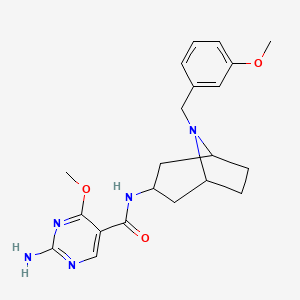
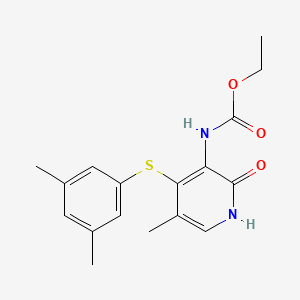
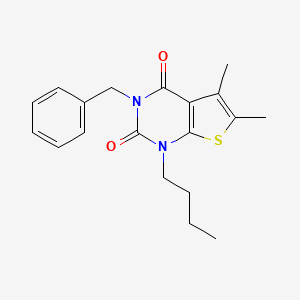


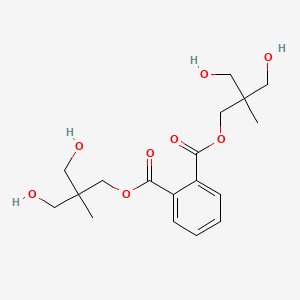

![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
